molecular formula C17H22N2O2S B6709801 N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide

Cat. No.: B6709801
M. Wt: 318.4 g/mol
InChI Key: VFFJFXMNYNWSAU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with hydroxy, methyl, and propan-2-yl groups, as well as a thiazole ring and a butanamide moiety

Properties

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11(2)13-10-14(12(3)9-15(13)20)19-16(21)5-4-6-17-18-7-8-22-17/h7-11,20H,4-6H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFJFXMNYNWSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCCC2=NC=CS2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. The starting materials might include 4-hydroxy-2-methyl-5-propan-2-ylphenol and 1,3-thiazole derivatives. Common synthetic routes could involve:

    Formation of the Thiazole Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The thiazole ring can be coupled with the phenyl group through amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Scalability: Ensuring the reactions are scalable and cost-effective for industrial production.

    Purification and Quality Control: Implementing efficient purification methods and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and Friedel-Crafts reagents (AlCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Interaction: Acting as an agonist or antagonist.

    Pathway Modulation: Influencing signaling pathways involved in disease processes.

Comparison with Similar Compounds

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)butanamide can be compared with other similar compounds, such as:

    N-(4-hydroxyphenyl)-4-(1,3-thiazol-2-yl)butanamide: Lacks the methyl and propan-2-yl substitutions.

    N-(4-hydroxy-2-methylphenyl)-4-(1,3-thiazol-2-yl)butanamide: Lacks the propan-2-yl substitution.

    N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-(1,3-thiazol-2-yl)acetamide: Has a shorter carbon chain in the amide moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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